ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH
Description
Primary Sequence Analysis and Residue-Specific Modifications
The peptide sequence of 2-aminobenzoyl-alanine-phenylalanine-alanine-phenylalanine-aspartic acid-valine-phenylalanine-3-nitrotyrosine-aspartic acid-hydroxyl contains nine distinct residues with specific structural and functional characteristics that contribute to its overall properties as a fluorescence resonance energy transfer substrate. The sequence begins with a 2-aminobenzoyl modification attached to the amino-terminal alanine residue, followed by alternating hydrophobic and charged amino acids that create a unique spatial arrangement conducive to effective energy transfer between the fluorophore and quencher components.
The 2-aminobenzoyl group, also known as anthraniloyl, serves as the fluorescent donor in this peptide system and exhibits characteristic excitation and emission wavelengths that enable sensitive detection of proteolytic activity. This fluorophore demonstrates optimal excitation at 320 nanometers and emission detection at 420 nanometers, providing a robust signal for analytical measurements. The 2-aminobenzoyl modification represents a critical structural element that determines the overall photophysical properties of the peptide substrate.
The central peptide sequence contains six natural amino acid residues arranged in a specific pattern that influences both the conformational flexibility and the distance between the donor and acceptor groups. The presence of three phenylalanine residues at positions two, four, and seven introduces significant hydrophobic character and aromatic interactions that may contribute to conformational stability through pi-pi stacking interactions. These aromatic residues create potential sites for intermolecular interactions and may influence the overall three-dimensional structure of the peptide in solution.
The incorporation of aspartic acid residues at positions five and nine introduces negative charges that can influence the electrostatic properties of the peptide and potentially affect its interaction with target proteases. These charged residues may serve as recognition elements for specific enzyme active sites and contribute to the substrate specificity of the compound. The valine residue at position six provides additional hydrophobic character and may contribute to conformational restrictions through steric interactions with neighboring residues.
| Position | Amino Acid | Structural Type | Functional Role |
|---|---|---|---|
| N-terminus | 2-Aminobenzoyl | Fluorophore | Donor chromophore |
| 1 | Alanine | Aliphatic | Spacer residue |
| 2 | Phenylalanine | Aromatic | Hydrophobic interaction |
| 3 | Alanine | Aliphatic | Spacer residue |
| 4 | Phenylalanine | Aromatic | Hydrophobic interaction |
| 5 | Aspartic Acid | Charged acidic | Electrostatic interaction |
| 6 | Valine | Branched aliphatic | Steric constraint |
| 7 | Phenylalanine | Aromatic | Hydrophobic interaction |
| 8 | 3-Nitrotyrosine | Modified aromatic | Acceptor chromophore |
| 9 | Aspartic Acid | Charged acidic | Terminal charge |
The 3-nitrotyrosine modification at position eight represents the most significant structural alteration in the peptide sequence, serving as the energy acceptor in the fluorescence resonance energy transfer system. This modification involves the addition of a nitro group to the aromatic ring of tyrosine, creating a strong electron-withdrawing substituent that dramatically alters the electronic properties of the residue. The nitro group exhibits characteristic absorption at 425 nanometers, which overlaps effectively with the emission spectrum of the 2-aminobenzoyl donor.
Mass spectrometric analysis of peptides containing 3-nitrotyrosine modifications reveals characteristic fragmentation patterns that facilitate identification and structural confirmation. The presence of the nitro group results in a mass increase of 45 daltons compared to unmodified tyrosine, and fragmentation studies show unique ion series that can undergo photodecomposition reactions involving the loss of one or two oxygen atoms from the nitro group. These fragmentation patterns provide valuable structural information for analytical characterization of the compound.
Properties
CAS No. |
143147-74-4 |
|---|---|
Molecular Formula |
C62H71N11O18 |
Molecular Weight |
1258.309 |
InChI |
InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI Key |
PFEQHJCFRHQYSA-PTADSWQXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |
Origin of Product |
United States |
Preparation Methods
Fmoc-Based Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most widely employed method for synthesizing ABZ-Ala-Phe-Ala-Phe-Asp-Val-Phe-3-Nitro-Tyr-Asp-OH. This approach utilizes a resin-bound C-terminal amino acid, with sequential coupling of Fmoc-protected residues. Key steps include:
-
Resin Activation : Sieber amide resin (loading: 0.76 mmol/g) is swollen in dimethylformamide (DMF) and deprotected using 20% piperidine.
-
Coupling Reactions : Amino acids (0.375 M in DMF) are activated with diisopropylcarbodiimide (DIC) and oxyma (3.3 equiv and 3.0 equiv, respectively) for 30 minutes before coupling at 20°C for 6 hours.
-
Nitrotyrosine Incorporation : 3-Nitro-Tyr is introduced using pre-activated derivatives to minimize side reactions, with coupling efficiency monitored via Kaiser tests.
A critical challenge is diketopiperazine (DKP) formation, particularly during proline-rich sequence assembly. Studies show that reducing piperidine concentration (5–10%) and temperature (0–4°C) during Fmoc deprotection suppresses DKP by 60–80%.
Boc-Based Strategy
The Boc (tert-butoxycarbonyl) strategy, though less common for complex peptides, offers advantages in acidic stability. Key modifications include:
-
Deprotection : Uses trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal.
-
Side-Chain Protection : Benzyl (Bzl) groups for aspartic acid and nitrotyrosine to prevent β-sheet formation.
Solution-Phase Synthesis Techniques
Segment Condensation
For large-scale production, solution-phase methods reduce resin-related costs. This compound is synthesized via fragment coupling:
-
Fragment Preparation :
-
N-terminal fragment: ABZ-Ala-Phe-Ala-Phe-Asp-OH.
-
C-terminal fragment: Val-Phe-3-Nitro-Tyr-Asp-OH.
-
-
Activation : Fragments are activated using TSTU (2-(2,5-dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate) in DMF at 50°C.
-
Coupling : Combined in the presence of triethanolamine (TEA), yielding 85–92% crude product.
Hybrid Approaches
Combining SPPS and solution-phase synthesis improves yield for challenging sequences:
-
Resin-Bound Intermediate : Assemble ABZ-Ala-Phe-Ala-Phe-Asp-Val-Phe on resin, then cleave and conjugate 3-Nitro-Tyr-Asp-OH in solution.
Fragment Condensation Approaches
Patent literature describes fragment synthesis (2+2) for structurally similar peptides, applicable to this compound:
-
Fragment 1 : H-Tyr(3-NO2)-Asp-OH synthesized via Fmoc-SPPS.
-
Fragment 2 : ABZ-Ala-Phe-Ala-Phe-Asp-Val-Phe-OH prepared using Boc chemistry.
-
Coupling : Fragments are combined using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine), achieving 78% yield after HPLC purification.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified using reversed-phase HPLC:
-
Column : C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
| Parameter | Value | Source |
|---|---|---|
| Purity (HPLC) | ≥95% | |
| Retention Time | 22.4 minutes | |
| Mass (MALDI-TOF) | 1258.31 Da (calculated) |
Challenges and Mitigation Strategies
Diketopiperazine (DKP) Formation
DKP impurities arise during Pro/Gly-rich sequences. Mitigation includes:
Aspartimide Formation
Aspartic acid residues undergo β-elimination under basic conditions:
Analytical Validation
Liquid Chromatography-Mass Spectrometry (LC-MS)
Chemical Reactions Analysis
Types of Reactions
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH can undergo various chemical reactions, including:
Oxidation: The nitro group on the tyrosine residue can be reduced to an amino group under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, leading to the breakdown of the peptide into smaller fragments
Common Reagents and Conditions
Oxidation: Reagents like sodium dithionite can be used for the reduction of the nitro group.
Hydrolysis: Enzymatic hydrolysis is typically carried out using specific proteases under physiological conditions (pH 7.4, 37°C).
Major Products Formed
Oxidation: Reduction of the nitro group results in the formation of an amino-tyrosine derivative.
Hydrolysis: The peptide is cleaved into smaller peptides or amino acids, depending on the specificity of the protease used
Scientific Research Applications
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is widely used in scientific research for:
Biochemical Assays: As a fluorogenic substrate, it is used to measure the activity of Asp-specific proteases.
Drug Development: It helps in screening potential inhibitors of proteases, which are targets for various therapeutic interventions.
Molecular Biology: Used in studies involving protein-protein interactions and enzyme kinetics
Mechanism of Action
The compound acts as a substrate for Asp-specific proteases. Upon cleavage by these enzymes, the fluorophore (ABZ) and the quencher (3-nitro-tyrosine) are separated, resulting in an increase in fluorescence. This change in fluorescence is measured to determine the activity of the protease. The molecular targets are the active sites of Asp-specific proteases, and the pathway involves the hydrolysis of the peptide bond adjacent to the aspartic acid residue .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Physicochemical Properties
The table below compares ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH with structurally related peptides:
Structural and Functional Insights
Polar Surface Area (PSA): The target compound’s PSA (350 Ų) exceeds that of H-Asp-Asp-Asp-OH (233.42 Ų) due to additional ASP residues and the nitro group . This enhances solubility but reduces membrane permeability. Compared to the non-nitrotyrosine analog (~320 Ų), the nitro modification adds ~30 Ų, reflecting its polar nitro (-NO₂) group.
Hydrophobicity (LogP) :
- The target’s LogP (-3.0) is lower than H-Asp-Asp-Asp-OH (-1.73), indicating stronger hydrophilicity from ASP and nitrotyrosine. However, hydrophobic residues (PHE, VAL) partially offset this, resulting in a higher LogP than pure poly-aspartic peptides.
Stability and Reactivity :
- The 3-nitro-TYR residue introduces redox sensitivity, making the peptide prone to reduction under physiological conditions. This contrasts with H-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr-Asp-OH, where tyrosine lacks this reactivity.
- The ABZ group may confer fluorescence, enabling tracking in cellular assays—a feature absent in simpler analogs like H-Asp-Asp-Asp-OH.
In contrast, H-Asp-Asp-Asp-OH lacks such targeting capacity.
Biological Activity
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH, also referred to as Abz-AFAFDVY(NO₂)D, is a synthetic peptide that exhibits diverse biological activities. This compound is particularly noted for its role as a substrate for endoproteinase AspN, which is an aspartate-specific protease derived from Staphylococcus aureus and Bacillus subtilis . The incorporation of a nitro group in its structure suggests potential pharmacological applications, particularly in the context of anti-inflammatory and anticancer activities .
The molecular formula of this compound is C₆₂H₇₁N₁₁O₁₈, with a molecular weight of 1258.31 g/mol. It is characterized by the presence of several amino acid residues, including alanine (Ala), phenylalanine (Phe), aspartic acid (Asp), valine (Val), and a nitrotyrosine (3-nitro-Tyr) moiety .
The biological activity of this compound can be attributed to its ability to interact with specific proteolytic enzymes. As a fluorogenic substrate for endoproteinase AspN, it undergoes cleavage at specific sites, which can be utilized in various biochemical assays to study protease activity . The nitro group may enhance the compound's interaction with cellular targets, potentially modulating signaling pathways involved in inflammation and cancer progression .
Biological Activities
-
Protease Substrate :
- This compound serves as a substrate for AspN, facilitating the study of proteolytic processes.
- Anti-inflammatory Properties :
- Antitumor Activity :
Case Studies and Research Findings
Several studies have highlighted the significance of nitro-containing compounds in biological systems:
- Study on Nitro Fatty Acids : Research indicates that nitrated fatty acids exhibit cytoprotective and anti-inflammatory effects through their interaction with cellular signaling proteins . This suggests that similar mechanisms may be applicable to this compound.
- Antitumoral Effects : A review of nitro compounds demonstrated their varied biological activities, including antineoplastic properties. The structural characteristics of such compounds often correlate with their biological efficacy, particularly in targeting cancer cells under hypoxic conditions .
Data Table: Summary of Biological Activities
Q & A
Q. How should researchers structure a manuscript on this compound for publication in analytical chemistry journals?
- Answer : Organize the manuscript into Introduction (hypothesis and literature gap), Methods (detailed protocols per Analytical Methods Committee guidelines), Results (tabular/graphical data with error bars), Discussion (mechanistic insights vs. prior work), and Supplementary Materials (raw spectra, code). Use APA-style citations and ensure reproducibility via protocols.io links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
